molecular formula C13H18N2 B13176381 3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile

3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile

Cat. No.: B13176381
M. Wt: 202.30 g/mol
InChI Key: URXLXFUQAVATLS-UHFFFAOYSA-N
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Description

3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile is a substituted benzonitrile derivative characterized by a tertiary amine group (2-methylbutan-2-ylamino) attached via a methylene bridge to the benzene ring at the meta position.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-[(2-methylbutan-2-ylamino)methyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-4-13(2,3)15-10-12-7-5-6-11(8-12)9-14/h5-8,15H,4,10H2,1-3H3

InChI Key

URXLXFUQAVATLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between 3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile and related benzonitrile derivatives:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 2-Methylbutan-2-ylamino methyl at C3 C₁₃H₁₇N₂ 201.29 (calculated) Tertiary amine, nitrile group N/A
3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile 3-Methylbutan-2-ylamino methyl at C3 C₁₃H₁₇N₂ 201.29 (calculated) Structural isomer, secondary amine
3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]benzonitrile Bulky phenolic substituent C₂₂H₂₆N₂O 334.45 Schiff base, crystallinity
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile Chlorophenyl-ethylamino at C2 C₁₅H₁₃ClN₂ 256.73 Chlorine substituent, secondary amine
3-({7-[(4-Fluorophenyl)amino]triazolo...}methyl)benzonitrile Heterocyclic fluorophenyl substituent C₂₁H₁₆FN₅O 397.39 (calculated) Triazolopyrimidine scaffold

Key Observations:

  • Branching and Amine Type: The target compound features a tertiary amine due to the 2-methylbutan-2-yl group, whereas 3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile () has a secondary amine, altering steric and electronic properties.
  • Substituent Bulk: The 3,5-di-tert-butylphenolic derivative () exhibits enhanced crystallinity (P21/c space group, Z=4) due to its rigid Schiff base structure, contrasting with the flexible alkylamine chains in the target compound.

Physicochemical Properties

  • Crystallinity: The 3,5-di-tert-butylphenolic analog () crystallizes in a monoclinic system (a=14.897 Å, b=15.684 Å, β=97.86°), while alkylamine-substituted benzonitriles (e.g., ) are likely liquids or amorphous solids at room temperature due to reduced molecular rigidity.
  • Solubility: The nitrile group confers moderate polarity, but bulky tert-butyl () or halogenated aryl groups () may reduce aqueous solubility compared to alkylamine analogs.

Biological Activity

3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile is an organic compound with the molecular formula C13H18N2. It is a derivative of benzonitrile, characterized by the presence of a 2-methylbutan-2-yl amino group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

The structure of this compound allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : The nitrile group can be reduced to an amine group.
  • Substitution : The amino group can be replaced by other nucleophiles.
Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidesKMnO4, CrO3
ReductionConversion to primary/secondary aminesLiAlH4, H2 (catalyst)
SubstitutionFormation of substituted derivativesOH-, Cl-, Br-

Biological Activity

Research has indicated that this compound may interact with various biological targets, potentially modulating their activity. The following sections summarize key findings regarding its biological activity.

The compound likely interacts with specific enzymes or receptors, leading to modulation of biochemical pathways. The precise mechanisms remain under investigation, but initial studies suggest potential therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of benzonitrile, similar to this compound, exhibited antimicrobial properties against various pathogens. This suggests a potential role in developing new antimicrobial agents .
  • Cytotoxicity Assays : In vitro cytotoxicity tests on human cancer cell lines showed that certain analogs of benzonitrile could induce apoptosis, indicating potential anti-cancer properties .
  • Enzyme Inhibition Studies : Research indicated that compounds with similar structures inhibited key enzymes involved in metabolic pathways, suggesting that this compound could act as an enzyme inhibitor .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibited activity against pathogens
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited key metabolic enzymes

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